Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl-

Description

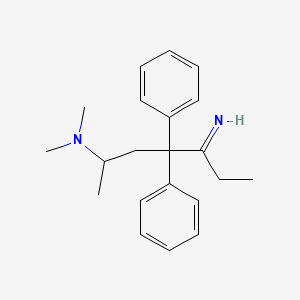

Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl- is a structurally complex amine derivative characterized by a hexylamine backbone substituted with two phenyl groups at the 3,3-positions, an imino group at position 4, and methyl groups at the N,N,1-positions. This compound combines aliphatic, aromatic, and imino functionalities, leading to unique physicochemical properties.

The imino group (NH) in the molecule may participate in hydrogen bonding, but the N,N,1-trimethyl substitution reduces hydrogen-bonding capacity compared to primary amines like n-hexylamine (CAS 111-26-2) . The diphenyl substituents introduce steric bulk and π-π stacking interactions, which are critical in determining crystallinity and solubility.

Properties

CAS No. |

14474-50-1 |

|---|---|

Molecular Formula |

C21H28N2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

5-imino-N,N-dimethyl-4,4-diphenylheptan-2-amine |

InChI |

InChI=1S/C21H28N2/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3 |

InChI Key |

IYMWICAKQRYMNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=N)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methadone Ketimine involves the combination of methadone and ketamine through a series of chemical reactions. The preparation typically starts with the synthesis of methadone, which involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane under basic conditions to form methadone . Ketamine is synthesized through the reaction of cyclohexanone with o-chlorobenzonitrile in the presence of a Grignard reagent, followed by imination and reduction steps .

Industrial Production Methods

Industrial production of Methadone Ketimine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methadone Ketimine undergoes various chemical reactions, including:

Oxidation: Methadone Ketimine can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert Methadone Ketimine to its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the Methadone Ketimine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted Methadone Ketimine compounds, each with unique pharmacological properties .

Scientific Research Applications

Methadone Ketimine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying opioid and NMDA receptor interactions.

Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.

Medicine: Explored for its potential in pain management, opioid addiction treatment, and depression therapy.

Industry: Utilized in the development of new analgesic and anesthetic formulations .

Mechanism of Action

Methadone Ketimine exerts its effects through multiple molecular targets and pathways:

Opioid Receptors: Methadone acts as a full agonist at the µ-opioid receptor, mimicking the effects of endogenous opioids.

NMDA Receptors: Ketamine acts as an antagonist at the NMDA receptor, inhibiting excitatory neurotransmission.

Serotonin and Norepinephrine Reuptake Inhibition: Methadone inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft

Comparison with Similar Compounds

n-Hexylamine (1-Aminohexane)

- Structure : Primary amine with a linear C6 chain.

- Key Differences: Substituents: Lacks aromatic and imino groups. Interactions: Dominated by dispersion forces in longer alkyl chains, as seen in hexylamine, where dispersion outweighs hydrogen bonding . Physical Properties: Lower molecular weight (101.19 g/mol) compared to the target compound. Boiling point: ~129°C. Applications: Used in surfactants, corrosion inhibitors, and organic synthesis . Toxicity: Less corrosive than branched isomers like 2-ethylhexylamine, which causes severe irritation and respiratory issues .

2-Ethylhexylamine

- Structure : Branched isomer of hexylamine.

- Key Differences :

- Branching vs. Aromaticity : The ethyl branch reduces packing efficiency compared to the diphenyl-substituted target compound, leading to lower melting points.

- Toxicity : Highly corrosive; exposure risks include skin burns and respiratory irritation . The target compound’s aromaticity may reduce volatility, altering exposure pathways.

3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide core with chloro and phenyl substituents.

- Key Differences: Functional Groups: Contains a cyclic imide (vs. imino group) and chlorine. Applications: Used in polyimide synthesis . The target compound’s imino group could offer different reactivity, such as in coordination chemistry or as a ligand. Stability: Aromatic stacking in the target compound may enhance thermal stability compared to the phthalimide derivative.

Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide)

- Structure : Hydroxamic acid with cyclohexyl and chlorophenyl groups.

- Key Differences: Reactivity: Hydroxamic acids exhibit metal-chelating properties due to the –NHOH group, unlike the target compound’s imino group. Biological Activity: Hydroxamic acids are common in medicinal chemistry (e.g., histone deacetylase inhibitors) . The target compound’s diphenyl groups may confer distinct biological interactions.

Data Table: Comparative Analysis

| Property | Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl- | n-Hexylamine | 2-Ethylhexylamine | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 101.19 | 129.24 | 257.67 |

| Key Functional Groups | Diphenyl, imino, trimethyl | Primary amine | Branched amine | Phthalimide, chloro, phenyl |

| Dominant Interactions | π-π stacking, dispersion | Dispersion | Dispersion | Hydrogen bonding, π-π |

| Solubility | Low (lipophilic) | Moderate in water | Low (branched) | Low (crystalline) |

| Toxicity | Likely moderate (reduced volatility) | Low | High (corrosive) | Moderate |

Research Findings and Implications

- Synthetic Challenges: Introducing multiple substituents (diphenyl, trimethyl) requires precise control, similar to the high-purity synthesis of 3-chloro-N-phenyl-phthalimide for polyimide monomers .

- Applications : The diphenyl groups may enhance UV stability, making the compound suitable for materials science. Contrast with hydroxamic acids, which prioritize bioactivity .

Biological Activity

Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl- (CAS No. 14474-50-1) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C21H28N2

- Molecular Weight : 324.46 g/mol

- IUPAC Name : 3,3-diphenyl-4-imino-N,N,1-trimethylhexanamine

The biological activity of hexylamine derivatives often stems from their ability to interact with various biological targets. Research indicates that compounds with imino groups can exhibit antimicrobial properties, potentially through disruption of cell membranes or inhibition of essential enzymes.

Antimicrobial Activity

A significant area of study for hexylamine derivatives is their antimicrobial activity. Schiff bases and related compounds have shown promising results against various pathogens.

Case Studies

- Antibacterial Activity : A study highlighted that certain hexylamine derivatives exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as low as 7.81 µg/mL for some derivatives, indicating potent antibacterial properties .

- Antifungal Activity : In addition to antibacterial effects, some studies have noted antifungal activity against species like Aspergillus niger, with comparable MIC values to standard antifungal treatments .

- Anticancer Potential : Research has also explored the anticancer potential of hexylamine derivatives. For instance, certain compounds demonstrated significant antiproliferative effects on the MCF-7 human breast cancer cell line with IC50 values below 0.1 mM .

Comparative Analysis

The following table summarizes the biological activities of hexylamine derivatives compared to other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.